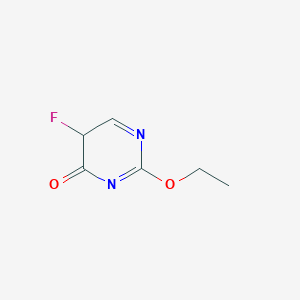
2-Ethoxy-5-fluoropyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-fluorouracil is a fluorinated pyrimidine derivative with the molecular formula C6H7FN2O2. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-fluorouracil typically involves the reaction of 5-fluorouracil with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-fluorouracil undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride and ethyl iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethoxy-substituted derivatives .
Scientific Research Applications
2-Ethoxy-5-fluorouracil has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a chemotherapeutic agent, similar to 5-fluorouracil.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-fluorouracil is similar to that of 5-fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate, causing DNA damage and cell death. The compound also interferes with RNA processing and function .
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
2-Ethoxy-4(1H)-pyrimidinone: Another fluorinated pyrimidine derivative.
Uniqueness: 2-Ethoxy-5-fluorouracil is unique due to its specific ethoxy substitution, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluorinated pyrimidines. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H7FN2O2 |
|---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
2-ethoxy-5-fluoro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3-4H,2H2,1H3 |
InChI Key |
XSJMVPWXYWKOBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)C(C=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















